molecular formula C20H26N4O5S B318411 ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B318411
M. Wt: 434.5 g/mol
InChI Key: WRHSXHWLUBEBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole moiety, a benzothiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole moiety, followed by the formation of the benzothiophene ring, and finally, the esterification to form the ethyl ester. Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and various acids or bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the ester group would yield the corresponding carboxylic acid .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole and benzothiophene derivatives.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Applications in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The pyrazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole moiety, a benzothiophene ring, and an ester functional group. This combination provides a unique set of chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 6-methyl-2-[4-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H26N4O5S/c1-4-29-20(26)18-14-8-7-12(2)10-15(14)30-19(18)21-17(25)6-5-9-23-13(3)11-16(22-23)24(27)28/h11-12H,4-10H2,1-3H3,(H,21,25)

InChI Key

WRHSXHWLUBEBFJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C

Origin of Product

United States

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